molecular formula C12H7F3N2O2 B8175269 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B8175269
M. Wt: 268.19 g/mol
InChI Key: NAWPLBQNTARVIY-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid is an organic compound that features a pyrimidine ring and a benzoic acid moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-5-yl)-5-(trifluoromethyl)benzoic acid
  • 3-(Pyrimidin-4-yl)-5-(trifluoromethyl)benzoic acid
  • 3-(Pyrimidin-5-yl)-4-(trifluoromethyl)benzoic acid

Uniqueness

3-(Pyrimidin-5-yl)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group and the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-pyrimidin-5-yl-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)10-2-7(1-8(3-10)11(18)19)9-4-16-6-17-5-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWPLBQNTARVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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